molecular formula C₁₇H₁₂N₂O₃ B1146655 N-(9-Acridinyl)maleamic Acid CAS No. 66891-55-2

N-(9-Acridinyl)maleamic Acid

Cat. No. B1146655
CAS RN: 66891-55-2
M. Wt: 292.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-Acridinyl)maleamic Acid is a maleimide type fluorescent thiol reagent . It shows no substantial fluorescence, but its coupling products with thiol compounds exhibit strong blue fluorescence . It is used for the fluorometrical analysis of cysteine and glutathione .


Synthesis Analysis

N-(9-Acridinyl)maleamic Acid (NAM) was synthesized from 9-aminoacridine and maleic anhydride through dehydratic cyclization in polyphosphoric acid . The synthesis of NAM and its coupling products with thiol compounds are presented in the paper .


Molecular Structure Analysis

The molecular weight of N-(9-Acridinyl)maleamic Acid is 292.29 and its molecular formula is C17H12N2O3 . The UV spectra of NAM overlapped, with the absorption maximum at 362 nm .


Chemical Reactions Analysis

N-(9-Acridinyl)maleamic Acid reacts with thiol groups under mild conditions . It has been reported that it shows no substantial fluorescence, but its coupling products with thiol compounds exhibit strong blue fluorescence .


Physical And Chemical Properties Analysis

N-(9-Acridinyl)maleamic Acid has a molecular weight of 292.29 and a molecular formula of C17H12N2O3 . It shows no substantial fluorescence, but its coupling products with thiol compounds exhibit strong blue fluorescence .

Scientific Research Applications

Fluorometric Analysis of Thiol Compounds

NAM is synthesized from 9-aminoacridine and maleic anhydride through dehydratic cyclization in polyphosphoric acid . It has been reported to be a fluorescent thiol reagent that does not exhibit substantial fluorescence on its own. However, when it reacts with thiol compounds, it produces strong blue fluorescence . This property makes NAM particularly useful for the fluorometric analysis of thiol-containing compounds such as cysteine and glutathione, which are important in various biochemical processes including detoxification and enzyme function .

Protein Modification

The reactivity of NAM with thiol groups under mild conditions has been utilized for the modification of proteins . This application is significant in the field of biochemistry and molecular biology, where the selective labeling and tracking of proteins are essential for understanding their function and interaction within the cellular environment.

Development of Fluorescent Probes

Due to its ability to form fluorescent coupling products with thiol compounds, NAM can be used in the development of fluorescent probes . These probes can be instrumental in imaging and diagnostic techniques, allowing researchers to visualize biological processes in real-time.

Analytical Chemistry Applications

NAM’s strong fluorescence upon reacting with thiols can be harnessed in analytical chemistry for the detection and quantification of thiol-containing analytes . This can be applied in various assays and diagnostic tests where precise measurement of these compounds is crucial.

Synthesis of Maleimide Derivatives

NAM serves as a precursor in the synthesis of various maleimide derivatives . These derivatives have a wide range of applications, including the design of novel pharmaceuticals, polymers, and materials with specific properties such as enhanced durability or biocompatibility.

Chemical Sensing

The fluorescent properties of NAM derivatives can be employed in chemical sensing technologies . Sensors based on these derivatives can detect the presence of specific molecules, such as pollutants or toxins, making them valuable tools in environmental monitoring and public health.

Research on Cellular Redox States

NAM and its derivatives can be used to study cellular redox states . The redox state is a reflection of the balance between oxidants and reductants in a cell, which is pivotal for maintaining cellular homeostasis and signaling. NAM’s reactivity with thiols makes it suitable for probing the redox dynamics in cells.

Drug Discovery and Development

The unique reactivity of NAM with thiol groups can be exploited in drug discovery and development processes . It can be used to identify potential drug candidates that interact with thiol-containing enzymes or receptors, which are often targets in therapeutic interventions for various diseases.

properties

IUPAC Name

(Z)-4-(acridin-9-ylamino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-15(9-10-16(21)22)19-17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H,(H,21,22)(H,18,19,20)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXHTLMOSJUHKZ-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-Acridinyl)maleamic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.